N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with an appropriate aldehyde or acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Amidation: Coupling agents like EDC and HOBT in solvents like DMF.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Amidation: Formation of the desired amide product.
Scientific Research Applications
Medicinal Chemistry: It is being explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Antimicrobial Activity: The compound has shown promise as an antimicrobial agent against various bacterial strains.
Biological Studies: It is used in studies to understand the mechanism of action of benzoxazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets in cells. The nitro group can be reduced to an amino group, which may interact with cellular proteins and enzymes, leading to inhibition of their activity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-yl-amino)phenyl]amine: Another benzoxazole derivative with similar anticancer properties.
2-Phenylbenzoxazole Sulfonamide: Known for its antimicrobial activity against Mycobacterium tuberculosis.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide stands out due to its specific combination of a benzoxazole core with a nitrobenzamide moiety, which imparts unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H15N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4/c1-13-9-10-14(12-18(13)24(26)27)20(25)22-16-6-4-5-15(11-16)21-23-17-7-2-3-8-19(17)28-21/h2-12H,1H3,(H,22,25) |
InChI Key |
YNJSNGPLPTUNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] |
Origin of Product |
United States |
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